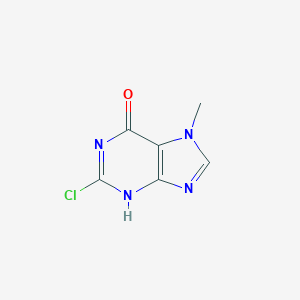

2-Chloro-7-méthyl-7H-purin-6-ol

Vue d'ensemble

Description

2-Chloro-7-methyl-7H-purin-6-ol is a chemical compound with the molecular formula C6H5ClN4O and a molecular weight of 184.58 g/mol . It is also known by its IUPAC name, 2-chloro-7-methyl-1,7-dihydro-6H-purin-6-one . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry.

Applications De Recherche Scientifique

2-Chloro-7-methyl-7H-purin-6-ol has several applications in scientific research:

Mécanisme D'action

Pharmacokinetics

The pharmacokinetic properties of 2-Chloro-7-methyl-7h-purin-6-ol include high gastrointestinal absorption and non-permeability to the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties can impact the compound’s bioavailability and its overall pharmacological effect.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-7H-purin-6-ol typically involves the chlorination of 7-methyl-7H-purin-6-ol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the purine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) in the presence of a base like pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-7-methyl-7H-purin-6-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-7-methyl-7H-purin-6-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxo derivatives or reduction to form hydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted purines, oxo derivatives, and hydro derivatives, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-7H-purin-6-amine: Similar in structure but lacks the methyl group at the 7-position.

7-Methyl-7H-purin-6-ol: Similar but lacks the chlorine atom at the 2-position.

Uniqueness

2-Chloro-7-methyl-7H-purin-6-ol is unique due to the presence of both the chlorine atom at the 2-position and the methyl group at the 7-position. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Activité Biologique

Overview

2-Chloro-7-methyl-7H-purin-6-ol, with the molecular formula C₆H₅ClN₄O and a molecular weight of 184.58 g/mol, is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a chlorine atom at the second position and a hydroxyl group at the sixth position of the purine ring, which influences its reactivity and biological interactions.

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-7-methyl-7H-purin-6-ol indicates high gastrointestinal absorption and non-permeability to the blood-brain barrier , suggesting limited central nervous system effects. This property is significant for its potential applications in targeting peripheral biological systems without central side effects.

Research indicates that 2-Chloro-7-methyl-7H-purin-6-ol may function as an enzyme inhibitor , particularly affecting pathways involved in nucleotide metabolism. Its structural characteristics allow it to interact with various enzymes, such as adenosine deaminase and DNA glycosylases, which are critical for DNA repair mechanisms.

Biological Activities

- Antiviral Properties : Preliminary studies suggest that 2-Chloro-7-methyl-7H-purin-6-ol may exhibit antiviral activity, making it a candidate for further exploration in the development of antiviral agents. Its mechanism may involve inhibition of viral replication through interference with nucleic acid synthesis.

- Anticancer Potential : The compound has been investigated for its cytotoxic effects on various cancer cell lines. It has shown promising results in inhibiting tumor growth and inducing apoptosis, particularly in melanoma models. In vitro studies demonstrated that it can significantly reduce cell viability in cancer cells, indicating its potential as an anticancer agent .

- Selectivity and Toxicity : While evaluating its selectivity, studies have indicated that 2-Chloro-7-methyl-7H-purin-6-ol exhibits differential effects on normal versus cancerous cells, suggesting a favorable therapeutic window. Toxicity assessments have shown minimal adverse effects on normal cell lines at therapeutic concentrations .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study involving melanoma xenograft models, treatment with 2-Chloro-7-methyl-7H-purin-6-ol resulted in a marked reduction in tumor size compared to controls. The compound induced apoptosis in tumor cells as evidenced by increased levels of apoptotic markers such as cleaved caspase-3 and PARP .

Case Study: Antiviral Research

Exploratory research into the antiviral properties of 2-Chloro-7-methyl-7H-purin-6-ol revealed that it could inhibit specific viral enzymes essential for replication. This positions it as a potential lead compound for developing new antiviral therapies targeting similar pathways.

Propriétés

IUPAC Name |

2-chloro-7-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRDGUDBXFNIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278515 | |

| Record name | 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-76-8 | |

| Record name | 2-Chloro-1,7-dihydro-7-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16017-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 7860 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16017-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.